molecular formula C11H17NO3 B1369943 3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol

3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B1369943
M. Wt: 211.26 g/mol
InChI Key: DMCQSQHOGOFFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-amino-1-(3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,9,13H,5-6,12H2,1-2H3

InChI Key

DMCQSQHOGOFFDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCN)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(3,4-dimethoxyphenyl)-3-hydroxypropiononitrile (1.25 g, 6.02 mM) in dried tetrahydrofuran (25 ml) was dropped into a solution of lithium aluminum hydride (0.55 g, 14.48 mM) in dried tetrahydrofuran (40 ml) at 0° C. This was gradually warmed to room temperature and stirred for 1 hour. Next, the reaction solution was again cooled to 0° C., water was carefully added to it, then the mixture was stirred at room temperature for 30 minutes. Next, the solution was filtered through Celite, the filtrate was dried over anhydrous sodium sulfate, then the solvent was removed in vacuo to obtain a crude product of 3-amino-1-(3,4-dimethoxyphenyl)-1-propanol (1.27 g). The crude product obtained here had a sufficient purity even without purification, so could be used as it was for the next reaction.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.